Product packaging for CX14442 Sodium(Cat. No.:CAS No. 1431520-49-8)

CX14442 Sodium

Cat. No.: B606851
CAS No.: 1431520-49-8
M. Wt: 391.4608
InChI Key: XRXCCJLJUYMGMR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CX14442 Sodium is a small molecule compound identified as a potent allosteric inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Integrase (IN) . It belongs to the class of inhibitors known as LEDGINs, which function by targeting the Lens Epithelium-Derived Growth Factor (LEDGF/p75) binding site at the catalytic core domain (CCD) dimer interface of the HIV-1 IN . This mechanism is distinct from classical Integrase Strand Transfer Inhibitors (INSTIs) that target the enzyme's active site. By binding to this allosteric pocket, CX14442 disrupts the protein-protein interaction between HIV-1 IN and its vital cellular cofactor LEDGF/p75, which is crucial for the tethering and integration of viral DNA into the host genome . Molecular modeling studies suggest that the binding of CX14442, which features a tert -butyl group, induces structural rearrangements in the integrase and can disrupt its catalytic activity, offering a promising strategy to combat viral replication, including strains resistant to other drugs . This product is intended for research purposes only, specifically for in vitro studies aimed at investigating the allosteric inhibition of HIV-1 integrase, viral replication mechanisms, and potential new antiviral therapies. Note: Specific details such as CAS number, molecular formula, molecular weight, purity, and precise storage conditions for the "this compound" salt form are not available in the public scientific literature and must be confirmed with your laboratory or quality control team.

Properties

CAS No.

1431520-49-8

Molecular Formula

C21H22NNaO3S

Molecular Weight

391.4608

IUPAC Name

Sodium tert-Butoxy-(2-methyl-4-p-tolyl-thieno[2,3-b]pyridin-5-yl)-acetate

InChI

InChI=1S/C21H23NO3S.Na/c1-12-6-8-14(9-7-12)17-15-10-13(2)26-19(15)22-11-16(17)18(20(23)24)25-21(3,4)5;/h6-11,18H,1-5H3,(H,23,24);/q;+1/p-1

InChI Key

XRXCCJLJUYMGMR-UHFFFAOYSA-M

SMILES

O=C([O-])C(OC(C)(C)C)C1=CN=C2C(C=C(C)S2)=C1C3=CC=C(C)C=C3.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CX14442 Sodium

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Cx14442 Sodium

Established Synthetic Pathways for CX14442 Sodium

The synthesis of CX14442 was developed as part of a research program aimed at creating potent inhibitors of the HIV integrase enzyme. nih.govnih.gov The foundational structure is a 2-(quinolin-3-yl)acetic acid. The specific, step-by-step synthetic protocol for CX14442 is not detailed in widely available scientific literature, but it is noted that the compound was synthesized at Cistim/CD3 KU Leuven. nih.gov The synthesis is an evolution of pathways used to create earlier, less potent analogs. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques Applied to this compound and Analogs

Design and Synthesis of Structural Analogs and Derivatives of this compound for Research Purposes

The design of CX14442 was a deliberate effort to enhance antiviral potency by modifying a precursor compound, CX05045. nih.gov This process exemplifies the rational design of structural analogs to improve biological activity.

Key Structural Modification: The primary modification involved replacing a propyl group at a specific position on the precursor with a bulkier tert-butyl ether group. This change was designed to allow the molecule to better fill a hydrophobic region of the binding pocket on the HIV integrase enzyme. nih.gov

Impact on Activity: This structural alteration resulted in a significant increase in efficacy. The resulting Van der Waals interactions boosted the compound's ability to inhibit the interaction between the HIV integrase and the cellular cofactor LEDGF/p75. CX14442 proved to be approximately 10-fold more potent than its predecessor, CX05045, in inhibiting both the protein-protein interaction and viral replication. nih.gov This enhanced potency and a high selectivity index established CX14442 as a valuable research compound for studying HIV latency and replication mechanisms. nih.govnih.gov

Below is a data table comparing the activity of CX14442 with its precursor analog.

CompoundIC₅₀ (µM) (LEDGF/p75-IN Interaction)EC₅₀ (µM) (HIV Replication)Selectivity Index (SI)
CX05045 0.580.76>132
CX14442 0.0460.0691,391
Data sourced from Christ et al., 2012. nih.gov

Impurity Profiling and Control Strategies in this compound Research Synthesis

Detailed information regarding the impurity profiling or specific control strategies implemented during the research-scale synthesis of this compound is not available in the cited scientific literature. Such studies are typically conducted during later stages of drug development, and CX14442 has been primarily characterized as a preclinical research compound. nih.gov

Molecular and Cellular Mechanistic Investigations of Cx14442 Sodium

Elucidation of Primary Molecular Targets and Binding Interactions of CX14442 Sodium

This compound is a member of a class of non-catalytic site integrase inhibitors (NCINIs), specifically known as LEDGINs, which represent a significant advancement in anti-HIV therapeutics. asm.orgmdpi.com The primary molecular target of CX14442 is the HIV-1 integrase (IN), a critical enzyme that catalyzes the integration of the viral DNA into the host cell's genome. acs.org Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, CX14442 exerts its effect through an allosteric mechanism. asm.orgnih.gov

Its principal mode of action involves the potent inhibition of the interaction between HIV-1 integrase and its essential cellular cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75). acs.orgnih.gov LEDGF/p75 is crucial for the HIV replication cycle, as it tethers the pre-integration complex (PIC) to the host chromatin, guiding the integration process to active transcription units. acs.org By binding to a highly conserved pocket on the integrase catalytic core domain (CCD) dimer, precisely at the interface where LEDGF/p75 normally binds, CX14442 effectively blocks this vital protein-protein interaction. nih.govplos.org This disruption prevents the stable association of the viral integrase with host chromosomes, thereby inhibiting viral DNA integration and halting viral replication. acs.orgnih.gov

CX14442 functions as an allosteric modulator of HIV-1 integrase. asm.orgnih.gov Allosteric modulation involves the regulation of a protein's activity by the binding of a molecule at a site distinct from the protein's active site. mdpi.com In this case, CX14442 binds to the LEDGF/p75 binding pocket on the integrase dimer, which is distant from the enzyme's catalytic triad (B1167595) (Asp64, Asp116, and Glu152). nih.govplos.org This binding event induces significant conformational changes in the integrase enzyme, leading to a multimodal mechanism of action. asm.org

One of the key conformational effects induced by CX14442 is the stabilization of the integrase dimer. nih.gov Differential scanning fluorimetry (DSF) studies have demonstrated that CX14442 binding substantially increases the thermal stability of HIV-1 integrase. nih.gov Specifically, the melting temperature of the integrase protein increased by 14.4°C (from 48.1°C to 62.5°C) in the presence of CX14442, an effect more pronounced than that of other related inhibitors. nih.gov This stabilization of the dimeric form of integrase allosterically inhibits the enzyme's catalytic functions, including both 3'-processing and strand transfer activities, despite the binding site's distance from the catalytic center. nih.gov Furthermore, this allosteric modulation affects the multimerization state of integrase, which is a critical aspect of its function during both the early and late stages of the HIV-1 replication cycle. asm.org

The interaction between CX14442 and the HIV-1 integrase dimer has been characterized through molecular modeling and biophysical assays. mdpi.comnih.govplos.org CX14442 lodges firmly into the pocket at the interface of the integrase catalytic core domain (CCD) dimer. plos.org This binding site is normally occupied by the Integrase Binding Domain (IBD) of the cellular cofactor LEDGF/p75. nih.gov

Computational docking and molecular dynamics simulations reveal that the binding is stabilized by a network of hydrophobic interactions and hydrogen bonds. mdpi.complos.org The tert-butyl group of CX14442, for instance, enhances its binding affinity by making favorable contacts within the hydrophobic pocket at the IN CCD dimer interface. mdpi.com Key residues in the integrase dimer that form the binding pocket and interact with CX14442 have been identified.

Interacting Residue on HIV-1 INType of InteractionComment
Thr125Hydrogen BondKey interaction at the dimer interface.
Gln168Hydrogen BondContributes to the stability of the complex.
Trp131HydrophobicForms part of the hydrophobic binding pocket.
Thr174HydrophobicInteracts with the inhibitor's chemical moieties.
Met178HydrophobicContributes to the overall binding affinity.

The potent inhibitory activity of CX14442 is a direct result of these specific interactions, which allow it to effectively outcompete LEDGF/p75 for binding to integrase. nih.gov This competitive inhibition is the cornerstone of its primary antiviral mechanism.

Downstream Signaling Pathway Perturbations by this compound

The primary and most direct consequence of CX14442 activity is the profound perturbation of the HIV-1 replication pathway. nih.gov By blocking the integrase-LEDGF/p75 interaction, CX14442 prevents the integration of the viral genome into the host cell's DNA. acs.org This act is a critical bottleneck for the virus, and its inhibition effectively halts the progression to a productive, chronic infection. acs.org Consequently, all downstream events that depend on the integrated provirus are blocked. This includes the transcription of viral genes to produce viral RNA and the subsequent translation of that RNA into viral proteins (e.g., Gag, Pol, Env). Without the production of these essential building blocks, new virions cannot be assembled and matured, thus terminating the viral life cycle.

While the primary perturbation targets the viral life cycle, effects on host cell signaling pathways are also conceivable, although less directly characterized for CX14442. The malfunction of cellular signaling pathways is a known factor in various disease states. nih.gov For instance, the Wnt/β-catenin signaling pathway can be linked to sodium current regulation in certain cell types. nih.gov In the context of viral infection, the cellular machinery is often co-opted, and inhibiting a key viral process could theoretically lead to secondary, indirect effects on host signaling. However, specific studies detailing the global impact of CX14442 on host cell signaling cascades such as MAPK, Akt, or NF-κB are not extensively documented in the available research. nih.gov The main therapeutic perturbation remains focused on the targeted disruption of the HIV integration process. nih.gov

Cellular Uptake, Intracellular Distribution, and Compartmentalization Studies of this compound

For any drug to be effective against an intracellular target like HIV-1 integrase, it must first cross the cell membrane and reach its site of action within the cytoplasm and nucleus. researchgate.net The specific mechanisms governing the cellular uptake and intracellular distribution of CX14442 have not been detailed in the reviewed literature. However, based on general principles of small molecule transport, several potential pathways can be considered.

Small molecules like CX14442 can enter cells through passive diffusion across the lipid bilayer or via transporter-mediated uptake. More complex mechanisms include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. dovepress.comnih.gov These active, energy-dependent processes involve the engulfment of the extracellular substance into vesicles that are then transported inside the cell. nih.govnih.gov The specific route of entry often depends on the physicochemical properties of the molecule and its interaction with the cell surface. nih.gov

Impact of this compound on Gene Expression and Proteomic Profiles

The targeted mechanism of CX14442 is expected to have a profound and specific impact on the viral proteome and transcriptome. By preventing the integration of HIV DNA into the host genome, CX14442 directly blocks the template for viral gene transcription. acs.org As a result, the expression of all viral genes is suppressed, leading to a dramatic reduction or complete absence of viral mRNA transcripts and, consequently, viral proteins. This is the intended therapeutic outcome, leading to the suppression of viral load.

The impact on the host cell's gene expression and proteomic profile is less direct. The process of HIV infection itself can significantly alter the host's proteome and transcriptome. ajmb.org Therefore, by successfully inhibiting viral replication, CX14442 may indirectly lead to a normalization of the host cell's expression profile toward that of an uninfected cell. However, it is also possible that the compound itself could have off-target effects, causing unintended changes in the expression of host genes and proteins. medrxiv.org Comprehensive proteomic and transcriptomic studies, such as those using mass spectrometry or RNA-Seq, would be required to create a detailed map of these effects. embopress.orgmdpi.com Such analyses would identify any host pathways that are inadvertently perturbed by the drug, providing a more complete picture of its cellular impact beyond its primary antiviral activity.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a compound's biological activity by modifying its chemical structure. researchgate.net CX14442 was developed through such a process, emerging as a highly potent analog of an earlier compound, CX05045. nih.gov

The SAR studies demonstrated that specific chemical modifications could significantly enhance potency. For example, the presence of a larger tert-butyl group on CX14442 was shown to improve its binding affinity for the HIV-1 integrase dimer compared to other analogs. mdpi.com This optimization resulted in a compound that is approximately 10-fold more potent than its predecessor, CX05045, in both inhibiting the IN-LEDGF/p75 interaction and blocking viral replication. nih.gov

CompoundIC₅₀ (IN-LEDGF/p75 Interaction) (µM)EC₅₀ (Viral Replication) (µM)Selectivity Index (SI)
CX050450.580.76>131
CX144420.0460.0691,391
Data sourced from Christ et al., 2012. nih.gov

The Structure-Mechanism Relationship (SMR) links the compound's structure to its specific mechanism of action. For CX14442, its structure is precisely tailored to fit into the allosteric binding pocket at the integrase dimer interface. plos.org This specific binding location is directly responsible for its dual mechanism of inhibition. Firstly, it physically blocks the binding of the essential host cofactor LEDGF/p75. nih.gov Secondly, the binding event stabilizes a conformation of the integrase enzyme that is catalytically incompetent, thereby allosterically inhibiting both the 3'-processing and strand transfer steps of integration. nih.gov This dual-action, resulting from a single binding event at an allosteric site, is a key feature of the SMR for CX14442 and other LEDGINs.

Modulation of Biological Processes by this compound at the Cellular Level

This compound , a novel and potent inhibitor of HIV-1 integrase, modulates key biological processes at the cellular level, particularly impacting viral integration and the establishment of viral latency. targetmol.commedkoo.com This compound is part of a class of integration inhibitors known as LEDGINs, which function by binding to the LEDGF/p75 binding pocket of HIV integrase. nih.gov

Inhibition of Viral Integration

This compound interferes with the catalytic activity of HIV integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA. nih.gov Specifically, it has been shown to potently inhibit the strand transfer step of HIV integration. nih.gov However, unlike some other integrase inhibitors such as elvitegravir (B1684570) or raltegravir (B610414), CX14442 does not achieve complete blockage of this process, showing a maximal inhibition of 62%. nih.gov

Assay CX14442 CX05045 CX05168 Raltegravir
Integrase Dimerization (EC50) 11.6 nM (95% CI = 7.8 to 17.3 nM)131 nM (95% CI = 106 to 162 nM)1,074 nM (95% CI = 742 to 1,554 nM)No effect
Inhibition of Strand Transfer (IC50) 573 nMNot specifiedNot specifiedNot specified
Maximal Inhibition of Strand Transfer 62%Not specifiedNot specified100%
Data sourced from Christ et al. (2012) nih.gov

Modulation of Viral Latency

A significant consequence of treatment with CX14442 during viral transduction is the alteration of the integration site selection for the residual provirus. nih.gov Treatment with CX14442 retargets the site of residual integration away from active transcription units. nih.gov This retargeting of HIV-1 integration to a different chromatin landscape is associated with an increase in immediate HIV-1 latency and a reduction in the likelihood of reactivation. nih.gov

Studies have demonstrated that the residual provirus in cells treated with CX14442 is more quiescent and more resistant to reactivation by latency-reversing agents. nih.gov This effect has been confirmed in multiple-round infections of primary cells with wild-type HIV, where both the retargeting of integration away from transcription units and the establishment of a more refractory reservoir were observed. nih.gov This suggests that LEDGINs like CX14442 can be valuable research tools for studying HIV latency and exploring functional cure strategies. nih.gov

Another preclinical LEDGIN candidate, GS-9822, has been compared to CX14442 and was found to be more potent in most assays, including its antiviral activity against wild-type HIV-1 strains. nih.gov For instance, GS-9822 was 23-fold more potent against the IIIb strain and over 100-fold more potent against NL4.3 than CX14442. nih.gov

Compound Antiviral Potency (EC50) vs. HIV-1 IIIb Antiviral Potency (EC50) vs. HIV-1 NL4.3
CX14442 Higher EC50 (less potent)Higher EC50 (less potent)
GS-9822 23-fold more potent than CX14442>100-fold more potent than CX14442
Data sourced from Balasubramaniam et al. (2022) nih.gov

Recent research has also explored combining LEDGINs with other compounds to enhance the "block-and-lock" strategy for an HIV cure. researchgate.net For example, the BRD4 modulator ZL0580, which suppresses HIV-1 transcription, has been shown to have an additive effect with LEDGINs in blocking HIV-1 transcription and reactivation in both cell lines and primary cells. researchgate.net

Preclinical Pharmacological Research of Cx14442 Sodium

In Vitro Efficacy and Potency Assessments of CX14442 Sodium

The in vitro evaluation of this compound has been crucial in establishing its antiviral potential and its specific molecular target. These assessments have utilized both cell-based and biochemical assays.

Cell-based assays have been fundamental in demonstrating the antiviral efficacy of CX14442. As a derivative of the LEDGINs (Lens Epithelium-Derived Growth Factor/p75-Integrase inhibitors), CX14442 was designed to have improved potency over its predecessors. asm.org Studies have evaluated its ability to inhibit the cytopathic effect (CPE) of HIV-1 in cell cultures. asm.orgasm.org

The most common method used is the MTT assay, which measures the metabolic activity of cells and thus their viability in the presence of the virus and the inhibitor compound. asm.orgasm.org In this assay, MT-4 cells are infected with HIV-1 and treated with various concentrations of the drug. asm.org The concentration of the compound that provides 50% protection against the virus-induced cell death is defined as the 50% effective concentration (EC50). asm.org

CX14442 demonstrated a significant increase in antiviral activity compared to earlier compounds, showing potent efficacy in the nanomolar range. asm.org The selectivity index (SI), a ratio that compares a compound's cytotoxicity to its antiviral potency, was found to be high for CX14442, reaching values comparable to those of clinically approved HIV drugs. asm.org Drug combination studies using MT-2 cells also evaluated the in vitro antiviral effect of CX14442 in conjunction with other antiretrovirals like raltegravir (B610414). asm.orgasm.org

Table 1: In Vitro Antiviral Activity of CX14442 in Cell-Based Assays
Assay TypeCell LineVirus StrainParameterValue (µM)Selectivity Index (SI)Source
Anti-HIV-1 Activity (CPE Reduction)MT-4HIV-1 (IIIB)EC500.037 ± 0.0031,391 asm.org

Biochemical assays are essential for confirming that a drug engages its intended molecular target and for quantifying its inhibitory effect on enzymatic functions. nih.gov HIV-1 integrase is a key enzyme that performs two critical catalytic reactions: 3'-processing and strand transfer, both of which are necessary for integrating the viral DNA into the host cell's genome. nih.gov

CX14442 is an allosteric integrase inhibitor, meaning it does not bind directly to the enzyme's active site but rather to a different location known as the LEDGF/p75 binding pocket within the integrase's catalytic core domain. asm.orgmdpi.com By binding to this allosteric site at the dimer interface, CX14442 functions as a "molecular glue," inducing hyper-multimerization of the integrase enzyme. researchgate.net This action primarily disrupts the late stages of the HIV-1 replication cycle. researchgate.net

The potency of CX14442 in disrupting the crucial interaction between integrase and the host protein LEDGF/p75 has been quantified. Molecular modeling studies have shown that the bulkier tert-butyl ether group in CX14442 fills a hydrophobic region in the binding pocket more effectively than earlier compounds, leading to a steep increase in activity. asm.orgmdpi.com

Table 2: Biochemical Assay Results for CX14442
Assay TypeTargetParameterValue (µM)Source
Protein-Protein Interaction AssayHIV-1 Integrase - LEDGF/p75IC500.12 ± 0.01 asm.org

Ex Vivo Organ and Tissue Studies of this compound

Based on a review of the available scientific literature, no studies have been published detailing the ex vivo evaluation of this compound in organ or tissue models. While ex vivo perfusion systems are utilized in preclinical research to assess drug effects in a near-physiological state outside of a living organism, specific applications of this methodology for this compound have not been reported. medrxiv.orgeujtransplantation.comfrontierspartnerships.org

In Vivo Efficacy and Activity Studies of this compound in Relevant Animal Models

In vivo studies are critical for evaluating a drug's efficacy and activity within a complex biological system, providing data that bridges the gap between in vitro results and clinical trials in humans. lovelacebiomedical.org

The evaluation of anti-HIV agents like CX14442 requires suitable animal models that can replicate key aspects of HIV infection and pathogenesis. plos.org Given that standard laboratory animals like mice are not naturally susceptible to HIV-1, researchers often use mice with "humanized" immune systems (HIS mice). plos.org These models are generated by engrafting human hematopoietic stem cells into immunodeficient mice, resulting in the development of a functional human immune system, including the T cells that HIV-1 targets.

However, a review of the published literature did not yield specific studies describing the establishment or characterization of animal models expressly for the in vivo evaluation of this compound.

In typical preclinical in vivo studies for an anti-HIV agent, key efficacy endpoints would include the reduction of viral load in the blood plasma, the maintenance or recovery of CD4+ T cell counts, and the prevention of disease progression.

Despite the promising in vitro profile of CX14442, specific data regarding its in vivo efficacy, including the assessment of preclinical endpoints in relevant animal models, are not available in the public domain. Therefore, it is not possible to provide detailed research findings or data tables on the in vivo performance of this compound.

Preclinical Pharmacokinetic Profiling of this compound in In Vitro and Animal Systems

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). purdue.edu Preclinical PK studies are essential to predict a drug's behavior in humans and to establish a foundation for its potential therapeutic use. nih.govfrontiersin.org While this compound is identified as a member of a class of compounds undergoing pharmacokinetic evaluation, specific quantitative data from its preclinical profiling in in vitro or animal systems are not extensively available in the public domain. epo.orgwits.ac.za The typical parameters evaluated in such studies are outlined below.

Absorption and Distribution Studies in Preclinical Models

Absorption studies determine how a compound is taken up into the bloodstream, while distribution studies describe how it spreads to various tissues throughout the body. purdue.edudrugbank.com These evaluations are often conducted in animal models like rats or dogs. nih.gov For this compound, specific details regarding its rate and extent of absorption or its pattern of tissue distribution, including potential accumulation in specific organs, have not been publicly reported.

Metabolic Pathways and Biotransformation Investigations in Animal Models

Investigating metabolic pathways is crucial to understand how a compound is chemically altered, or biotransformed, by the body, which primarily occurs in the liver. purdue.edu This research helps identify the enzymes responsible for metabolism and the structure of the resulting metabolites. frontiersin.org This information is vital for predicting potential drug-drug interactions. frontiersin.org There is no specific published data concerning the metabolic pathways or biotransformation of this compound in animal models.

Excretion Routes and Clearance Mechanisms in Preclinical Systems

Excretion studies identify the routes through which a compound and its metabolites leave the body, typically via urine or feces. nih.gov Clearance is the measure of the rate at which a drug is removed from the plasma. purdue.edu For this compound, specific data on its primary routes of excretion and its clearance rate in preclinical systems have not been detailed in available research.

Bioavailability and Exposure Assessments in Preclinical Research

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. nih.gov Exposure assessments, such as determining the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), quantify how much of the drug the body is exposed to over time. nih.gov While a patent document mentions "long-acting pharmacokinetics" for the class of compounds including CX14442, specific bioavailability and exposure data for the compound itself are not present in the reviewed literature. epo.org

Table 1: Standard Preclinical Pharmacokinetic Parameters This table represents typical data collected during preclinical pharmacokinetic profiling; specific values for this compound are not publicly available.

Parameter Description This compound Data
Bioavailability (F%) The percentage of the administered dose that reaches systemic circulation. Not Available
Cmax Maximum (peak) plasma drug concentration. Not Available
Tmax Time to reach Cmax. Not Available
AUC Area under the plasma concentration-time curve, representing total drug exposure. Not Available
t1/2 (Half-life) Time required for the drug concentration in the body to be reduced by half. Not Available
Clearance (CL) The volume of plasma cleared of the drug per unit time. Not Available
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Not Available

Preclinical Pharmacodynamic Markers and Biomarker Research for this compound

Pharmacodynamics (PD) investigates what a drug does to the body. wikipedia.org For this compound, significant preclinical pharmacodynamic research has been published, identifying it as a potent allosteric inhibitor of HIV-1 integrase (ALLINI), also referred to as a LEDGIN. nih.govfrontiersin.orgnih.gov

The primary mechanism of action for this compound is the inhibition of the protein-protein interaction between the HIV-1 integrase (IN) enzyme and the lens epithelium-derived growth factor (LEDGF/p75), an essential host cell cofactor. nih.govfrontiersin.org By binding to the integrase at the LEDGF/p75 interaction site, this compound effectively blocks a critical step in the viral replication cycle. frontiersin.org This allosteric inhibition prevents the integration of the viral DNA into the host cell's genome and also impairs the maturation of the virus. nih.gov

A key pharmacodynamic finding is the ability of this compound to retarget residual HIV-1 integration. frontiersin.org In the presence of the compound, the few remaining viral integrations are redirected away from active gene regions and into areas of the chromatin with a more repressive epigenetic environment. frontiersin.org This results in a provirus that is more deeply latent and significantly more difficult to reactivate. frontiersin.orgnih.gov This "block and lock" mechanism is a subject of research for potential HIV functional cure strategies. frontiersin.org

Studies have determined its antiretroviral potency, with an EC50 value (the concentration required to obtain 50% of the maximum effect) of 69 nM. nih.govresearchgate.net Research on viral resistance has shown that HIV-1 can develop mutations against CX14442 in the integrase enzyme, which can reduce the compound's effectiveness. asm.org

Table 2: Preclinical Pharmacodynamic Profile of this compound

Property Finding Source
Drug Class Allosteric Integrase Inhibitor (ALLINI); LEDGIN nih.govfrontiersin.org
Mechanism of Action Binds to the HIV-1 integrase at the LEDGF/p75 cofactor binding site, inhibiting integration and maturation. frontiersin.orgnih.gov
Antiviral Potency (EC50) 69 nM nih.govresearchgate.net
Pharmacodynamic Effect Reduces the number of integrated proviruses. frontiersin.org
Biomarker ("Block and Lock") Retargets residual HIV integration to repressive chromatin, inducing deeper latency. frontiersin.orgnih.gov
Resistance Pathway Mutations in the HIV-1 integrase catalytic core and C-terminal domains. asm.org

Preclinical Drug Combination Studies and Synergy/Antagonism Research Involving this compound

Preclinical investigations into the combination of CX14442 with other antiretroviral agents have been conducted to explore potential synergistic or additive effects and to assess the viability of combination therapy. kyinno.com The primary rationale for such studies is to enhance therapeutic efficacy, reduce the potential for drug resistance, and potentially lower dosage amounts to minimize toxicity. kyinno.com

A key study evaluated the in vitro antiviral effect of CX14442 in combination with the integrase strand transfer inhibitor (INSTI), raltegravir, in HIV-1 acutely infected MT-2 cells. asm.org The interaction between the two compounds was analyzed using the MacSynergy II software program, which calculates volumes of synergy and antagonism. asm.org The results demonstrated that the combination of CX14442 and raltegravir led to a synergy score of 106 at a 95% confidence interval, with a log volume of 15.3. asm.orgasm.org The antagonism score was 0, indicating a lack of antagonistic effects between the compounds. asm.orgasm.org These findings suggest that the effects of CX14442 and raltegravir are likely additive, and potentially synergistic. asm.orgasm.org

This lack of antagonism is significant because both CX14442 (a LEDGIN) and raltegravir (an INSTI) target the same viral enzyme, HIV integrase, albeit through different mechanisms. asm.orgasm.org LEDGINs, including CX14442, bind to the LEDGF/p75 binding pocket on integrase, which is an allosteric site, while INSTIs target the catalytic active site. frontiersin.orgmdpi.com The ability to combine these two classes of drugs without interference supports their potential co-administration in future therapeutic strategies. asm.org The unique mechanism of action of LEDGINs, coupled with their potential for use with potent INSTIs, highlights their promise for future HIV therapies. asm.org

Drug CombinationCell LineAnalysis MethodSynergy Score (95% CI)Antagonism ScoreConclusionReference
CX14442 + RaltegravirMT-2MacSynergy II1060Additive/Synergistic Effect asm.org, asm.org

Resistance Mechanisms and Resistance Reversal Strategies in Preclinical Research Models

The development of drug resistance is a critical challenge in antiviral therapy. jmbfs.org Preclinical studies have identified resistance mechanisms to CX14442 and other related non-catalytic site integrase inhibitors (NCINIs). In in vitro selection experiments with increasing concentrations of NCINI-3 (CX14442), HIV-1 acquired several amino acid mutations in the integrase enzyme, including A128T and K173Q. asm.org These mutations are a primary mechanism of resistance. asm.org Research suggests that these resistance mutations may lead to an "undermultimerization" of integrase, which allows the virus to escape the inhibitory effects of the compound. asm.org

A significant finding from preclinical research is the lack of cross-resistance between LEDGINs and INSTIs. asm.org Studies have shown that raltegravir maintains its full activity against virus strains that are resistant to LEDGINs. asm.orgasm.org Conversely, LEDGINs like CX14442 are potent inhibitors of virus strains that have developed resistance to raltegravir. asm.orgasm.org This reciprocal activity presents a clear strategy for resistance reversal or management: the combination of a LEDGIN with an INSTI could be effective against a broader range of viral variants and could suppress the emergence of resistant strains. asm.org

Furthermore, CX14442 has demonstrated a unique effect on the residual virus that manages to integrate its genome despite treatment. Treatment with CX14442 was found to retarget the site of residual HIV-1 integration away from active chromatin and gene-dense regions toward a more repressive epigenetic environment. frontiersin.orgnih.gov This resulted in a provirus that was more latent and significantly more resistant to reactivation. nih.govnih.gov This "block and lock" mechanism, where the virus is not only inhibited but the remaining provirus is driven into a deeper state of latency, represents a novel strategy. frontiersin.orgnih.gov This approach could be instrumental in research aimed at a functional cure for HIV, where the goal is to permanently silence the latent viral reservoir. nih.govnih.gov

Compound ClassExample CompoundObserved Resistance Mutations (in Integrase)Mechanism of ResistancePotential Reversal/Management StrategyReference
LEDGIN/NCINICX14442A128T, K173QIntegrase undermultimerizationCombination therapy with INSTIs (e.g., Raltegravir) due to lack of cross-resistance. asm.org, asm.org
INSTIRaltegravir(Not specified for this review)Displacement from the active siteCombination therapy with LEDGINs (e.g., CX14442) due to lack of cross-resistance. asm.org, asm.org

Analytical and Bioanalytical Methodologies for Cx14442 Sodium Research

Chromatographic Techniques for Separation and Quantification of CX14442 Sodium

Chromatography is a cornerstone for the analysis of this compound and its related substances, enabling their separation from complex mixtures for subsequent quantification and identification. High-Performance Liquid Chromatography (HPLC) is the most prominently reported technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for the separation and quantification of this compound and its metabolites in research and preclinical studies. jci.orgjneonatalsurg.comijrpr.com The methods are typically based on reversed-phase chromatography, which is well-suited for separating polar compounds like Evofosfamide from biological matrices.

Method Development: Research studies have utilized HPLC coupled with tandem mass spectrometry (LC-MS/MS) to measure this compound and its key metabolites—bromo-isophosphoramide mustard (Br-IPM), chloro-isophosphoramide mustard (Cl-IPM), and the 2-nitroimidazole (B3424786) trigger (Trigger-H)—in cellular extracts and other biological samples. americanpharmaceuticalreview.comresearchgate.net The chromatographic separation is essential to distinguish the parent drug from its active metabolites and degradation products. While specific, detailed validation protocols for a single, universally adopted HPLC method for this compound are not consolidated in one public document, the parameters used across various studies provide a clear picture of the required methodology. jrespharm.comresearchgate.netnih.gov

Below is a table summarizing typical HPLC conditions gathered from research applications for the analysis of this compound and its metabolites.

ParameterTypical SpecificationPurpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity. C18 is a standard choice for polar analytes like Evofosfamide. jrespharm.com
Mobile Phase Gradient elution with Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) formate)Allows for the effective separation of compounds with different polarities, from the parent drug to its metabolites, within a single run. frontiersin.orgfigshare.com
Flow Rate 0.2 - 1.0 mL/minControls the speed of the separation and can be optimized to improve resolution.
Detector Tandem Mass Spectrometer (MS/MS) or UV DetectorMS/MS provides high sensitivity and specificity for quantification in complex biological matrices. chromatographyonline.com UV detection is suitable for purity assessments in simpler mixtures. jrespharm.com
Injection Volume 5 - 20 µLThe amount of sample introduced into the system.
Column Temperature 25 - 40 °CAffects retention time and peak shape; kept constant for reproducibility. researchgate.net

Method Validation: A validated HPLC method ensures that the analytical results are reliable, reproducible, and accurate for its intended purpose. jneonatalsurg.com According to International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For bioanalytical methods, parameters like recovery and matrix effect are also critical.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte. jrespharm.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy & Precision: Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies in spiked samples. Precision measures the degree of scatter between a series of measurements, evaluated at both intra-day and inter-day levels. researchgate.netresearchgate.net

LOD & LOQ: The limit of detection is the lowest amount of analyte that can be detected, while the limit of quantification is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Gas Chromatography (GC) Applications

Based on a comprehensive review of scientific literature, there are no specific, validated Gas Chromatography (GC) methods reported for the direct analysis of the compound this compound (Evofosfamide). GC analysis is generally best suited for compounds that are volatile and thermally stable. This compound is a relatively polar and thermally labile phosphoramidate (B1195095) compound, making it poorly suited for direct GC analysis without derivatization. nih.govmedkoo.com

While GC-MS methods have been developed for related nitrogen mustard compounds like cyclophosphamide (B585) and ifosfamide, these often require a derivatization step to increase volatility and thermal stability. nih.govnih.gov Similar approaches could theoretically be developed for metabolites of this compound, but no such applications dedicated to the parent compound have been published.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. americanpharmaceuticalreview.comteledynelabs.com It is known for its high efficiency and speed, particularly for chiral separations. americanpharmaceuticalreview.com Although SFC can be applied to the analysis of polar compounds with the use of polar co-solvents (modifiers), a review of published literature indicates no specific applications of SFC for the separation or quantification of this compound. nih.govresearchgate.net The analysis of highly polar drugs can be challenging with standard SFC methods, and techniques like HPLC remain more common for compounds with the physicochemical properties of Evofosfamide. teledynelabs.com

Spectroscopic and Spectrometric Approaches for this compound Analysis

Spectroscopic methods are indispensable for the structural elucidation, identification, and purity assessment of this compound. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary techniques used.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In this compound research, it is almost exclusively coupled with liquid chromatography (LC-MS/MS). This combination provides high sensitivity and selectivity, making it the method of choice for quantifying the parent drug and its metabolites in complex biological samples like plasma and cell extracts. researchgate.netnih.gov

The primary application of LC-MS/MS in this compound research is to study its mechanism of action. researchgate.net this compound is a hypoxia-activated prodrug, meaning it is converted to its active, cytotoxic form under low-oxygen conditions. wikipedia.org MS is used to detect and measure the metabolites that are diagnostic of this activation process. americanpharmaceuticalreview.comresearchgate.net

Key metabolites identified and quantified using LC-MS/MS include:

Bromo-isophosphoramide mustard (Br-IPM): The primary active cytotoxic agent released upon fragmentation of Evofosfamide. researchgate.net

Chloro-isophosphoramide mustard (Cl-IPM): A more stable metabolite formed from Br-IPM via halide exchange in the biological environment. researchgate.net

Trigger-H: The released 2-nitroimidazole fragment, which is also a marker of the drug's reductive activation. researchgate.net

The table below details the key molecular species analyzed in this compound research using mass spectrometry.

Compound NameRoleDetection Method
This compound (Evofosfamide) Parent ProdrugLC-MS/MS
Bromo-isophosphoramide mustard (Br-IPM) Active Metabolite / CytotoxinLC-MS/MS
Chloro-isophosphoramide mustard (Cl-IPM) Stable Active MetaboliteLC-MS/MS
Trigger-H (Free 2-nitroimidazole) Fragmentation ByproductLC-MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation and purity assessment of chemical compounds. For this compound, NMR provides critical information about the molecular structure and is used to confirm its identity and quantify its purity. researchgate.netslideshare.net

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a specific resonance from the analyte against the integral of a certified internal standard of known concentration. Commercial suppliers of Evofosfamide often state that the structure is consistent with NMR data and specify purity as ≥98%, which is typically determined by HPLC and confirmed by NMR. medkoo.com

Structural Assignment: A full structural assignment of this compound would involve a suite of NMR experiments. mdpi.com While detailed spectral data and assignments for this compound are not widely published in the public domain, the key nuclei for analysis would be:

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, revealing characteristic signals for the imidazole (B134444) ring, the methyl group, and the bromoethylamino side chains. researchgate.netresearchgate.net

¹³C NMR: Shows signals for each unique carbon atom in the structure, helping to confirm the carbon skeleton. slideshare.netnih.gov Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.

³¹P NMR: As this compound is a phosphorodiamidate, ³¹P NMR is exceptionally useful. jeol.comhuji.ac.ilwikipedia.org It provides a single, sharp signal in a distinct chemical shift region, confirming the presence of the phosphorus center and providing information about its chemical environment. researchgate.netwikipedia.org

²³Na NMR: Since the compound is a sodium salt, ²³Na NMR could be used to confirm the presence of the sodium counterion. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), would be required for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecular structure. mdpi.comresearchgate.net

No Publicly Available Research Data for Analytical and Bioanalytical Methodologies of this compound

Following a comprehensive search for scientific literature, no specific research findings or established methodologies concerning the analytical and bioanalytical techniques for the chemical compound this compound could be identified. The public domain and scientific databases appear to lack detailed studies on the quantification, vibrational analysis, elemental analysis, electrochemical detection, and immunoassay-based detection of this compound.

Furthermore, there is no retrievable information on the development or application of electrochemical methods, such as voltammetry or potentiometry, for the detection and characterization of this compound. Similarly, the development of immunoassays or biosensors for its detection in research samples has not been documented in published studies.

Due to the absence of primary research, details on sample preparation techniques for complex biological and chemical matrices in this compound analysis are also absent. This includes a lack of established protocols for extraction, clean-up, and concentration of the compound from various sample types.

Finally, without primary analytical methods being published, there are no corresponding studies on method validation or quality control parameters for this compound research. This includes critical aspects such as accuracy, precision, linearity, and sensitivity of potential analytical methods.

Computational and Theoretical Studies of Cx14442 Sodium

Molecular Docking and Dynamics Simulations of CX14442 Sodium-Target Interactions

Molecular modeling has been a cornerstone in understanding how CX14442 functions at an atomic level. nih.gov The primary target of CX14442 is the HIV-1 integrase (IN) enzyme, specifically at the dimer interface of the catalytic core domain (CCD), a site normally occupied by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). mdpi.comfrontiersin.orgresearcher.life Inhibitors that bind to this pocket are known as LEDGINs. researcher.life

Molecular docking studies were employed to predict the binding pose of CX14442 within this allosteric pocket. plos.orgplos.org Since a crystal structure of CX14442 bound to the IN CCD was not available, its more potent nature compared to the analog BI-1001 was investigated using the existing co-crystal structure of BI-1001 as a template (PDB ID: 4DMN). plos.org These docking studies revealed that the hydrophobic part of CX14442 settles into a hydrophobic pocket at the IN CCD dimer interface, while its hydrophilic group establishes hydrogen bonds with residues from the opposing subunit. nih.govresearcher.life

To assess the stability of the docked pose and observe the dynamic behavior of the complex, molecular dynamics (MD) simulations were performed. nih.govresearcher.lifeplos.org These simulations, running for nanoseconds, confirmed that CX14442 forms a stable complex with the IN enzyme. plos.org The simulations also revealed that the binding of CX14442 induces significant structural rearrangements of the flexible active site loop (residues 141-151) and causes displacements of the key catalytic residues (Asp64, Asp116, and Glu152). plos.org This allosteric effect is central to its mechanism of inhibition. plos.org

A key finding from comparative modeling is the role of the compound's tert-butyl group. nih.govresearcher.life CX14442 possesses a larger tert-butyl group compared to the methyl group of its analog, BI-1001. researcher.lifetandfonline.com This substitution allows for more favorable interactions within the highly hydrophobic binding pocket of the IN CCD dimer interface, providing a clear structural explanation for the enhanced binding affinity and greater potency of CX14442. nih.govresearcher.life

Binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method have been used to quantify these interactions. These calculations predicted a binding free energy (ΔG_bind) of -18.41 kcal/mol for CX14442, which was notably stronger than the -14.96 kcal/mol calculated for BI-1001, an order that aligns with experimental activity data. plos.org The primary favorable contributions to binding were identified as van der Waals and electrostatic interactions. plos.org

Table 1: Summary of Computational Interaction Data for CX14442 with HIV-1 IN CCD
Computational MethodFindingKey Residues/FeaturesReference
Molecular DockingPredicted binding pose within the LEDGF/p75 binding pocket at the IN dimer interface.Hydrophobic pocket, Gln95, His171, Glu170 plos.orgplos.org
Molecular Dynamics (MD) SimulationConfirmed stable binding and revealed allosteric conformational changes in the active site loop.Active site loop (140s), Asp64, Asp116, Glu152 nih.govresearcher.lifeplos.org
MM/PBSA Binding Free EnergyCalculated ΔG_bind of -18.41 kcal/mol, indicating strong affinity.Favorable van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interactions. plos.org
Per-Residue Energy DecompositionIdentified key residues contributing to the binding energy.Gln95, Ala98, Tyr99, Leu102, Thr124, Thr125, Ala128, Ala129, Trp132, His171, Thr174, Met178 plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

While large-scale Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on a broad series of CX14442 analogs have not been detailed in the reviewed literature, the principles of SAR are evident from the direct comparison of CX14442 with its precursors and analogs like BI-1001. nih.govresearcher.lifetandfonline.com QSAR modeling aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.

The development of CX14442 from earlier, less potent compounds is a practical application of SAR. frontiersin.orgacs.org The most significant structural modification leading to CX14442 was the substitution of a methyl group in the ester functionality of the parent compound with a larger tert-butyl group. tandfonline.com This single change resulted in a substantial increase in potency, which computational studies attribute to improved hydrophobic interactions within the target binding pocket. nih.govresearcher.life

A formal QSAR study on CX14442 analogs would involve synthesizing a library of related compounds with systematic variations in their physicochemical properties (e.g., hydrophobicity, electronic effects, steric bulk). These properties, represented by molecular descriptors, would then be correlated with biological activity using statistical methods to generate a predictive model. Such a model could guide the synthesis of future analogs with potentially even greater potency or improved pharmacological profiles.

Table 2: Structure-Activity Relationship Comparison of CX14442 and BI-1001
CompoundKey Structural Feature (R-group)Reported Antiviral Potency (EC50)Computational Binding Energy (ΔG_bind)Reference
BI-1001-CH3 (Methyl)Micromolar range-14.96 kcal/mol plos.orgtandfonline.com
CX14442-C(CH3)3 (tert-Butyl)69 nM-18.41 kcal/mol plos.orgtandfonline.comacs.org

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The discovery of the chemical class to which CX14442 belongs, the 2-(quinolin-3-yl)acetic acid derivatives, was the result of rational, structure-based drug design efforts. acs.orgkuleuven.be These efforts began with in silico and virtual screening of compound libraries to identify initial hits that could disrupt the HIV-1 IN and LEDGF/p75 interaction. frontiersin.orgkuleuven.be

CX14442 represents a successfully optimized compound derived from these initial findings. frontiersin.org Its scaffold serves as a validated starting point for further virtual ligand design. Computational chemists can use the known binding mode of CX14442 to build pharmacophore models. These models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding.

Using this pharmacophore, new virtual screening campaigns can be launched against massive chemical databases (containing millions of compounds) to identify novel molecules that fit the model. Furthermore, the CX14442 scaffold can be used for de novo design, where computational algorithms build new molecules piece-by-piece directly within the binding site of the target protein, guided by the goal of optimizing interactions. The success of CX14442 validates its quinoline-based scaffold as a privileged structure for inhibiting the IN-LEDGF/p75 interaction, making it a valuable template for designing the next generation of allosteric integrase inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of this compound

Specific studies detailing quantum chemical calculations for CX14442 are not prominent in the searched literature. However, such methods are a standard tool in computational drug design and would be highly valuable for a deeper analysis of this compound. While the force fields used in MD simulations are parameterized using quantum mechanics, direct quantum chemical calculations on CX14442 itself would provide a more fundamental understanding of its properties. plos.org

Methods like Density Functional Theory (DFT) could be used to analyze the electronic structure of CX14442. This would involve calculating its molecular orbitals (e.g., HOMO and LUMO) to understand its chemical reactivity and the nature of its covalent bonds. An analysis of the electrostatic potential surface would reveal the charge distribution across the molecule, helping to rationalize the specific hydrogen bonding and electrostatic interactions observed in docking and MD simulations. plos.org

Furthermore, quantum calculations can be used to predict metabolic liabilities by identifying sites on the molecule that are most susceptible to enzymatic attack (e.g., cytochrome P450 oxidation). This information is critical for designing analogs with improved metabolic stability.

Cheminformatics and Data Mining Approaches in this compound Research

Cheminformatics and data mining are crucial for managing and analyzing the vast amounts of chemical and biological data generated during a drug discovery campaign. The initial discovery of the LEDGINs class, including CX14442, involved screening large compound libraries, a process heavily reliant on cheminformatics tools for compound acquisition, storage, and analysis. kuleuven.benih.gov

These approaches are vital for several aspects of CX14442 research:

Library Analysis: Analyzing commercial or proprietary chemical libraries to find other compounds containing the 2-(quinolin-3-yl)acetic acid scaffold or related heterocyclic systems.

Patent Mining: Data mining of patent databases, where CX14442 is frequently listed alongside other antiretroviral agents, can help map the competitive landscape and identify novel structural motifs being explored by different research groups. google.compatentoppositions.orggoogle.com

Similarity and Substructure Searching: Using the structure of CX14442 as a query to search large databases for compounds with similar structural features or pharmacological profiles, which may lead to scaffold hopping or repurposing opportunities.

Predictive Modeling: Cheminformatics provides the foundation for QSAR and other predictive models by calculating the molecular descriptors that are correlated with activity.

Predictive Modeling for this compound's Biological Interactions and Mechanisms

Predictive modeling has been a powerful tool in understanding the multifaceted mechanism of CX14442. The molecular modeling studies themselves are a form of predictive modeling, as they successfully predicted the superior binding affinity of CX14442 over its analogs before extensive experimental validation. plos.org These models also correctly predicted its allosteric mechanism, involving the stabilization of IN oligomers in a conformation that is catalytically incompetent. frontiersin.orgplos.orgnih.gov

Beyond the immediate protein-ligand interaction, more advanced predictive models have been used to forecast the downstream biological consequences of CX14442 activity. HIV-1 integration into the host genome is not random, and its preference for active gene regions is guided by the LEDGF/p75 cofactor. frontiersin.org By blocking this interaction, it was predicted that CX14442 would alter where the virus integrates.

This prediction was confirmed using sophisticated analysis and deep learning neural network models that correlate integration sites with the epigenetic landscape of the host cell. nih.gov These models showed that in the presence of CX14442, residual HIV-1 integration is retargeted away from its preferred sites within active genes, which are marked by specific histone modifications like H3K36me3. frontiersin.orgnih.gov This retargeting to more "locked" or silent regions of chromatin has been shown to result in a viral reservoir that is more difficult to reactivate, demonstrating a "block-and-lock" mechanism. frontiersin.orgnih.gov This showcases the power of predictive modeling to connect a molecular interaction to a complex cellular outcome with significant therapeutic implications.

Future Directions and Emerging Research Avenues for Cx14442 Sodium

Exploration of Novel Therapeutic Modalities and Targets with CX14442 Sodium

CX14442 is classified as an allosteric HIV-1 integrase inhibitor (ALLINI), also known as a non-catalytic site integrase inhibitor (NCINI). mdpi.comgoogle.com This class of compounds targets the HIV-1 integrase, a key enzyme for viral replication, but at a site distinct from that of traditional integrase strand transfer inhibitors (INSTIs). mdpi.com The primary target of CX14442 is the catalytic core domain (CCD) of the HIV-1 integrase, specifically at the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). mdpi.com

Future research is set to further elucidate this mechanism. Molecular modeling suggests that CX14442 engages the integrase through hydrophobic interactions and hydrogen bonding. mdpi.com Its enhanced affinity, when compared to other similar compounds, is attributed to a larger tert-butyl group that interacts with the integrase dimer interface. mdpi.com By binding to this allosteric site, ALLINIs like CX14442 induce an aberrant hyper-multimerization of the integrase enzyme. This disrupts the normal process of viral particle morphogenesis, specifically the late stages of replication, preventing the formation of mature, infectious virions. mdpi.com

This distinct mechanism offers a novel modality for antiretroviral action. While current integrase inhibitors primarily block the strand transfer step of viral DNA integration, CX14442's mode of action provides a complementary strategy. mdpi.com The exploration of this mechanism could reveal new vulnerabilities in the HIV replication cycle, potentially identifying further druggable targets associated with integrase function and virion maturation.

FeatureIntegrase Strand Transfer Inhibitors (INSTIs)Allosteric Integrase Inhibitors (ALLINIs) (e.g., CX14442)
Target Site Active site of HIV-1 IntegraseAllosteric site on the Catalytic Core Domain (LEDGF/p75 binding pocket) mdpi.com
Mechanism Blocks the integration of viral DNA into the host genome (strand transfer step) mdpi.comInduces hyper-multimerization of integrase, disrupting late-stage virion maturation mdpi.com
Affected Stage Early stage (Integration)Late stage (Maturation) mdpi.com
Research Value Validated therapeutic approachProvides tool to study integrase-host factor interactions and virion assembly mdpi.com

Development of Advanced In Vitro and In Vivo Delivery Systems for Research Applications of this compound

The utility of any compound in preclinical research is contingent upon its formulation and delivery. For this compound, research into stable and effective delivery systems is crucial for generating reliable and reproducible data in both in vitro (cell-based) and in vivo (animal model) studies.

Current research has focused on developing stable crystalline forms of related compounds, which is a fundamental step in creating a consistent product for experimental use. googleapis.com Patents describe solution formulations that may include co-solvents or bases like sodium hydroxide (B78521) to ensure solubility and stability. googleapis.com The development of such well-characterized formulations is essential for preclinical studies, as it allows for precise and consistent administration in experimental models. mdpi.com

Future work in this area could explore more advanced delivery systems to enhance the research applications of this compound. This might include:

Nanoparticle Formulations: Encapsulating this compound in nanoparticles could improve its solubility, stability, and ability to reach specific cellular reservoirs in in vivo models.

Isotopically-Labeled Analogs: Synthesizing versions of CX14442 with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) would be invaluable for drug distribution and metabolism studies. google.com These labeled compounds would allow researchers to track the compound's location and concentration within tissues and cells, providing critical data on its pharmacokinetic properties in a research setting. google.com

Such advancements would not be for therapeutic use but would significantly enhance the quality and scope of preclinical research, enabling more sophisticated experiments to probe the compound's activity in complex biological systems.

Integration of this compound Research into Broader Scientific Disciplines

The unique properties of this compound make it a valuable tool for research beyond virology, extending into disciplines like chemical biology and materials science.

Chemical Biology: In chemical biology, small molecules are used as probes to dissect complex biological processes. This compound serves as an ideal chemical probe for studying the HIV-1 integrase. Its specific interaction with the LEDGF/p75 binding pocket allows researchers to investigate the role of this host-protein interaction in the viral life cycle. mdpi.com By selectively inhibiting this interaction, scientists can explore its downstream consequences on viral replication, assembly, and the establishment of latency, providing a deeper understanding of the molecular machinery involved.

Materials Science: The intersection of materials science and HIV research is an emerging field. While not directly studied with CX14442, research into novel materials like vanadium oxide (V2O5) nanosheets has shown potential in modulating HIV latency. frontiersin.org There is a future opportunity to integrate materials science with CX14442 research, particularly in the development of advanced delivery vehicles as mentioned previously. Furthermore, the study of the compound's solid-state properties, such as its different crystalline forms (polymorphs), is a direct application of materials science principles that is critical for ensuring the consistency of the compound used in research applications. googleapis.com

Translational Research Opportunities from Preclinical this compound Findings (e.g., as research tools for latency studies)

The most significant barrier to an HIV cure is the latent viral reservoir, where the virus persists in a dormant state within host cells, invisible to the immune system and unaffected by many antiretroviral drugs. dzif.denih.gov this compound's unique mechanism presents translational opportunities for its use as a research tool to study and understand HIV latency.

Latently infected cells are characterized by integrated HIV-1 provirus with little to no viral gene expression. dzif.denih.gov These cells are rare and difficult to study. frontiersin.org The mechanism of ALLINIs, which disrupts late-stage viral functions, could be exploited to investigate the processes that govern the establishment and maintenance of this latent state.

Potential research applications include:

"Block and Lock" Studies: The "block and lock" strategy aims to reinforce viral latency, preventing the virus from reactivating. frontiersin.org CX14442 could be used as a tool in preclinical models to study this concept. By interfering with integrase functions that may be necessary for low-level viral activity, it could help researchers understand the pathways that keep the virus suppressed.

Investigating Reservoir Dynamics: In primary cell models of latency, CX14442 can be used to dissect the specific role of integrase-host factor interactions in the transition to and from a latent state. frontiersin.org Understanding how inhibiting this pathway affects the long-term stability of the provirus could provide insights for developing future curative strategies.

The use of this compound in these preclinical latency models, such as those using primary CD4+ T cells, can help validate new therapeutic hypotheses before they are considered for more complex studies. frontiersin.org

Preclinical Model for HIV LatencyDescriptionPotential Application of this compound
Primary CD4+ T Cell Models Uses cells from HIV-negative donors, which are infected in vitro to establish latency. frontiersin.orgTo study the effect of allosteric integrase inhibition on the establishment or reactivation of latency in a controlled system. frontiersin.org
Myeloid Cell Models Utilizes myeloid lineage cells (e.g., macrophages) which can also harbor latent HIV. embopress.orgTo investigate if the role of integrase-host factor interactions in latency differs between T cells and myeloid cells.
Ex Vivo Patient Cells Uses latently infected cells isolated from people living with HIV on antiretroviral therapy. embopress.orgTo test the "block and lock" hypothesis by determining if CX14442 can further suppress residual viral activity. frontiersin.org

Ethical Considerations in Preclinical and Basic Science Research Involving this compound

All preclinical research involving novel compounds like this compound must adhere to strict ethical guidelines, particularly when animal models are used. mdpi.com The core ethical framework is built upon ensuring that the potential scientific benefits outweigh any harm and that the research is conducted with the highest standards of rigor and animal welfare. nih.gov

Key ethical principles applicable to this compound research include:

The Three R's (Replacement, Reduction, Refinement): Researchers have an ethical obligation to replace animal models with alternatives like in vitro or computational models whenever possible, reduce the number of animals used to the minimum necessary for statistically valid results, and refine experimental procedures to minimize any potential pain or distress. mdpi.com

Scientific Justification: Before any in vivo study, there must be a strong scientific hypothesis grounded in prior in vitro and computational data. nih.govsrce.hr The research must be well-designed to have a high probability of yielding meaningful results. nih.gov

Appropriate Model Selection: It is crucial to use animal models that are relevant to the human condition being studied. srce.hr Using a model that does not accurately reflect HIV pathogenesis would be ethically questionable as the results would not be translatable.

Animal Welfare: The welfare of research animals is paramount. This includes proper housing, nutrition, and environmental enrichment, as detailed in institutional protocols. mdpi.com All procedures must be conducted under approved guidelines to ensure humane treatment. mdpi.com

Transparency and Reporting: A lack of rigor and transparency in reporting preclinical research can lead to publication bias and an overestimation of a compound's potential. nih.gov Ethical conduct requires honest and complete reporting of all findings, including neutral or negative results, to ensure the scientific record is accurate and to avoid unnecessary duplication of animal studies.

Adherence to these principles ensures that the basic and preclinical research conducted with this compound is performed responsibly, maximizing its value as a scientific tool while upholding the highest ethical standards. mdpi.comnih.gov

Q & A

Q. What molecular docking protocols are recommended for studying CX14442 Sodium's interaction with HIV-1 integrase (IN)?

CX14442's binding mode to HIV-1 IN was established using Glide (SP mode) with OPLS-2005 force field parameterization. The docking grid was centered on BI-1001's co-crystal structure (PDB: 4DMN), with missing residues (141–151) modeled via Prime. Redocking validation for BI-1001 yielded an RMSD of 0.47 Å, confirming protocol accuracy. CX14442's protonation state was assigned at pH 7.0 using Epik .

Q. Which residues are critical for this compound's allosteric inhibition of HIV-1 IN?

Key interactions include:

  • Hydrophobic contacts : Ala98, Thr124, Trp132.
  • Hydrogen bonds : His171 (carboxyl group) and Thr173.
    Mutagenesis and MD simulations highlight Tyr99 and Trp132 as crucial for CX14442's enhanced potency over BI-1001. The tert-butyl group in CX14442 stabilizes Tyr99 interactions, improving binding orientation .

Q. How does this compound compare to BI-1001 in inhibiting HIV-1 IN activity?

CX14442 exhibits ~200–300-fold higher potency than BI-1001 due to:

  • Stronger hydrophobic interactions with Tyr99 and Trp132.
  • Sustained hydrogen bonding with His171 during MD simulations.
    MM/PBSA calculations confirm CX14442's superior binding free energy (−18.41 kcal/mol vs. −14.96 kcal/mol for BI-1001), driven by nonpolar interactions (van der Waals + solvation) .

Advanced Research Questions

Q. How can discrepancies between CX14442's docking pose and MD simulation behavior be resolved?

The initial docking pose of CX14442 (based on BI-1001's structure) showed instability (RMSD fluctuations up to 2.2 Å). To address this:

Perform ensemble docking across multiple HIV-1 IN conformations.

Use adaptive sampling MD to explore conformational space.

Validate with binding free energy landscapes (e.g., metadynamics).
This approach reconciles docking artifacts with dynamic binding behavior .

Q. What methodological strategies improve binding free energy predictions for this compound?

MM/PBSA with explicit entropy correction (NMA or quasi-harmonic approximation) accounts for:

  • Nonpolar contributions : Dominant in CX14442 (−52.75 kcal/mol vs. −49.24 kcal/mol for BI-1001).
  • Entropic penalty : −17.42 to −22.92 kcal/mol.
    Combine with alchemical free energy calculations (e.g., FEP+) for higher accuracy in ranking inhibitors .

Q. How do chromatin remodeling effects of this compound influence HIV-1 latency?

CX14442 retargets proviral integration to repressive chromatin regions (e.g., gene deserts), reducing reactivation potential. Methodological steps:

Use INSPIRED platform for integration site sequencing.

Analyze chromatin states via ChIP-seq (H3K27me3, H3K9me3).

Compare with LEDGINs (e.g., GS-9822) at matched IC50 values.
CX14442’s effect is concentration-dependent but less potent than GS-9822 .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in CX14442's reported binding affinities across studies?

Discrepancies arise from:

  • Assay variability : AlphaScreen vs. SPR binding assays.
  • Protein construct differences (e.g., full-length IN vs. CCD).
    Standardization steps:
  • Use unified protein constructs (e.g., HIV-1 IN CCD dimer).
  • Cross-validate with orthogonal methods (ITC, MST).
  • Report error margins for MM/PBSA predictions .

Q. What experimental controls are critical for validating CX14442's allosteric inhibition mechanism?

  • Rescue experiments : Overexpress LEDGF/p75 to reverse inhibition.
  • Thermal shift assays (DSF) to confirm binding-induced stabilization.
  • Negative controls : Inert analogs (e.g., carboxyl group methylation) .

Methodological Optimization

Q. How can synthesis protocols for this compound be optimized for reproducibility?

  • Document : Reagent purity (≥95%), solvent drying methods (e.g., molecular sieves).
  • Characterize intermediates : NMR, LC-MS at each step.
  • Yield reporting : Include mass balance for unreacted starting material .

Q. What in silico strategies enhance CX14442's potency against drug-resistant HIV-1 IN mutants?

Resistance profiling : Simulate mutations (e.g., Thr174Ile) via Rosetta.

Scaffold hopping : Modify CX14442's quinoline core to engage Phe406/Val408 (LEDGF/p75 binding region).

Hybrid inhibitors : Conjugate CX14442 with active-site binders (e.g., raltegravir) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.